({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride
Description
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride is a thiazole-derived compound characterized by a methylthio-methyl substituent at the 2-position of the thiazole ring and an amine hydrochloride group at the 4-position. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2.ClH/c1-9-4-6-8-5(2-7)3-10-6;/h3H,2,4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNUOELBHYLYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=CS1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269199-56-5 | |
| Record name | ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with methylthiomethylamine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial production methods often employ more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are also increasingly being applied in the industrial synthesis of this compound .
Chemical Reactions Analysis
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride with analogous thiazole derivatives:
Key Observations :
- Lipophilicity: The methylthio group in the target compound increases lipophilicity compared to methyl (e.g., 4-Amino-2-methyl-5-phenylthiazole) or ester-substituted derivatives (e.g., Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate) .
- Steric Effects : Bulkier substituents like pyrrolidinyl or branched alkyl chains (e.g., [1-(2,5-Dimethyl-...)ethyl]amine) may hinder target binding compared to the compact methylthio group .
- Electronic Effects : Electron-rich groups (e.g., phenyl in ) may engage in π-π stacking, whereas the methylthio group’s sulfur atom could participate in hydrophobic interactions or redox chemistry.
Biological Activity
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride, with the CAS number 1269199-56-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of biochemical interactions, particularly in the fields of cancer research and antimicrobial activity. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : CHClNS
- Molecular Weight : 210.75 g/mol
The compound belongs to a class of thiazole derivatives known for their diverse biological activities, including anti-inflammatory and anticancer properties .
Anticancer Activity
This compound has shown promise in cancer treatment by modulating various cellular pathways. It has been reported to:
- Induce apoptosis in cancer cells through activation of the intrinsic apoptotic pathway.
- Inhibit the activity of heat shock protein 90 (Hsp90), which is critical for the stability and function of many oncogenic proteins.
Case Study:
In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC) values were reported to be approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It has exhibited activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values against E. coli and E. faecalis were reported at 62.5 µg/mL and 78.12 µg/mL, respectively .
The biological activity of this compound can be attributed to its ability to interact with various enzymes and proteins:
- Enzyme Inhibition : It inhibits COX enzymes, which are involved in inflammation and pain signaling.
- Gene Expression Modulation : The compound can alter the expression levels of genes associated with cell cycle regulation and apoptosis .
Research Applications
The compound is not only relevant in medicinal chemistry but also serves as a building block for synthesizing more complex thiazole derivatives used in various applications:
Q & A
Q. What are the standard synthetic routes for preparing ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves thiazole ring formation followed by functionalization. For example:
Thiazole Core Construction : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux in acetic acid (common solvent for thiazole syntheses) .
Functionalization : Alkylation at the 4-position using chloromethylating agents (e.g., ClCH₂SMe) or nucleophilic substitution. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl.
Optimization Tips :
- Control reaction temperature (reflux at 80–100°C) to minimize side products like disulfide by-products.
- Use sodium acetate as a base to stabilize intermediates .
- Monitor reaction progress via TLC or HPLC to isolate pure product.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 2.5–3.0 ppm (methylthio group), δ 4.0–4.5 ppm (CH₂NH₂), and thiazole ring protons (δ 7.0–8.5 ppm) .
- ¹³C NMR : Confirm the thiazole carbons (C=S at ~165 ppm) and methylthio carbon (~15 ppm).
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ matching the molecular weight (C₆H₁₁N₂S₂Cl: calc. ~234.7 g/mol).
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold. Use C18 columns with acetonitrile/water mobile phases .
Q. What are the recommended safety protocols for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.
- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of the hydrochloride salt .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can contradictory literature data on reaction yields for this compound’s synthesis be resolved?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. acetic acid .
- Catalyst Use : Some protocols omit catalysts, while others employ phase-transfer agents (e.g., TBAB), altering kinetics.
- Scaling Challenges : Pilot-scale reactions may require adjusted heating rates or stirring efficiency.
Resolution Strategy :
Replicate key studies with controlled variables (solvent, temperature, catalyst) and characterize intermediates via in-situ IR or NMR to identify bottlenecks .
Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Retrosynthetic Analysis : Use AI platforms (e.g., Reaxys or Pistachio) to map feasible pathways for functionalizing the aminomethyl group .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA can model transition states for substitution reactions.
- Solvent Modeling : COSMO-RS simulations in solvents like DMSO or THF to optimize reaction thermodynamics .
Q. What strategies can mitigate by-product formation during alkylation of the thiazole ring?
- Methodological Answer : Common by-products include disulfides (from methylthio group oxidation) and dimerized thiazoles. Mitigation approaches:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Temperature Control : Lower temperatures (0–5°C) reduce radical-mediated dimerization.
- Protecting Groups : Temporarily protect the amine with Boc groups to prevent unwanted nucleophilic side reactions .
- Chromatographic Monitoring : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate target compounds early .
Q. How does the methylthio group influence the compound’s spectroscopic and reactivity profiles compared to unsubstituted thiazoles?
- Methodological Answer :
- Spectroscopic Impact :
- UV-Vis : The methylthio group increases conjugation, shifting λmax to ~270 nm (vs. ~250 nm for unsubstituted thiazoles).
- NMR : Deshielding of adjacent protons due to electron-withdrawing sulfur .
- Reactivity Impact :
- Electrophilic Substitution : Methylthio acts as a weak directing group, favoring substitution at the 5-position.
- Oxidation Sensitivity : Prone to oxidation to sulfoxide/sulfone under acidic or oxidizing conditions, altering solubility .
Data Contradiction Analysis
Q. Why do different studies report varying stability profiles for this compound under acidic conditions?
- Methodological Answer : Stability discrepancies may stem from:
- pH Variability : Hydrochloride salt stability decreases at pH < 2 due to protonation-induced ring-opening.
- Counterion Effects : Acetate buffers (pH 4–5) stabilize the compound better than chloride-rich environments.
- Temperature : Degradation accelerates above 40°C; conflicting reports may overlook controlled temperature settings .
Validation Approach : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to quantify degradation kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
